molecular formula C7H6N2O3S B14062465 2-Cyano-6-hydroxybenzenesulfonamide

2-Cyano-6-hydroxybenzenesulfonamide

Cat. No.: B14062465
M. Wt: 198.20 g/mol
InChI Key: YUJNABKMJQUTJN-UHFFFAOYSA-N
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Description

2-Cyano-6-hydroxybenzenesulfonamide is a benzenesulfonamide derivative featuring a cyano (-CN) group at the 2-position and a hydroxyl (-OH) group at the 6-position on the aromatic ring. This combination of electron-withdrawing (cyano) and polar (hydroxyl) substituents confers unique chemical and biological properties.

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

2-cyano-6-hydroxybenzenesulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-4-5-2-1-3-6(10)7(5)13(9,11)12/h1-3,10H,(H2,9,11,12)

InChI Key

YUJNABKMJQUTJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-hydroxybenzenesulfonamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for 2-Cyano-6-hydroxybenzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-cyano-6-oxo-benzenesulfonamide.

    Reduction: Formation of 2-amino-6-hydroxybenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Cyano-6-hydroxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it can bind to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds with other parts of the enzyme . This binding inhibits the enzyme’s activity, which can have therapeutic implications.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares 2-Cyano-6-hydroxybenzenesulfonamide with key analogs, emphasizing substituent effects:

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Applications
2-Cyano-6-hydroxybenzenesulfonamide -CN (2), -OH (6) Sulfonamide, Cyano, Hydroxyl Hypothesized enzyme inhibition, drug design
2-Fluoro-6-hydroxybenzenesulfonamide -F (2), -OH (6) Sulfonamide, Fluorine, Hydroxyl Antimicrobial activity, solubility modulation
2-Cyano-6-hydroxybenzamide -CN (2), -OH (6) Benzamide, Cyano, Hydroxyl Enzyme inhibition (e.g., kinase targets)
2-Chloro-6-methoxybenzenesulfonamide -Cl (2), -OCH₃ (6) Sulfonamide, Chlorine, Methoxy Anti-inflammatory, intermediate synthesis
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide -Cl (aryl), -SH (2), benzoxazole Sulfonamide, Thiol, Heterocycle Anticancer activity, redox modulation
Key Observations:

Fluorine (in 2-Fluoro-6-hydroxybenzenesulfonamide) improves metabolic stability and membrane permeability due to its small size and high electronegativity .

Hydroxyl vs. Methoxy Groups :

  • The hydroxyl group in the target compound enhances solubility in polar solvents and enables hydrogen bonding, critical for protein target interactions. In contrast, methoxy groups (e.g., in 2-Chloro-6-methoxybenzenesulfonamide) increase lipophilicity, favoring blood-brain barrier penetration .

Sulfonamide vs. Benzamide: Sulfonamides generally exhibit stronger acidity (pKa ~10) than benzamides (pKa ~15), making them more effective in ionic interactions with biological targets. For example, 2-Cyano-6-hydroxybenzamide’s benzamide group may limit its utility in low-pH environments compared to sulfonamides .

Biological Activity

2-Cyano-6-hydroxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H6N2O3S
  • Molecular Weight : 202.20 g/mol
  • IUPAC Name : 2-cyano-6-hydroxybenzenesulfonamide

The biological activity of 2-cyano-6-hydroxybenzenesulfonamide is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, studies have shown that this compound can affect cellular signaling pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Research indicates that 2-cyano-6-hydroxybenzenesulfonamide exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrated its ability to inhibit the growth of cancer cells such as HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The compound's mechanism involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Cell LineIC50 (µM)Reference
HeLa5.4
A5494.8
HepG23.9
MCF-76.2

Antidiabetic Activity

In addition to its anticancer properties, 2-cyano-6-hydroxybenzenesulfonamide has been explored for its potential antidiabetic effects. A study reported that derivatives of this compound demonstrated significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.

Compound Derivativeα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Derivative A1.76 ± 0.010.548 ± 0.02
Derivative B1.08 ± 0.022.44 ± 0.09
Acarbose0.43 ± 0.010.604 ± 0.02

Case Studies

Several case studies have highlighted the efficacy of 2-cyano-6-hydroxybenzenesulfonamide in preclinical models:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on multiple cancer cell lines, confirming its role as a potent inhibitor of cell proliferation through apoptosis induction.
  • Diabetes Model : In an animal model of diabetes, treatment with derivatives of this compound resulted in improved glycemic control, suggesting potential for therapeutic use in managing diabetes-related complications.

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